N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide
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Description
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide, also known as DTPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and pharmacology. DTPA is a synthetic compound that has been synthesized through a series of reactions, and its properties and applications have been extensively studied in the scientific community.
Scientific Research Applications
- The compound’s antioxidant potential has been investigated. It was synthesized by condensing 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . The resulting derivatives showed considerable antioxidant activity using both ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. Notably, compounds 3j, 3a, and 3k exhibited remarkable activity at low concentrations. The attachment of halogens to the phenyl ring contributed to their effectiveness as antioxidant agents.
- Indole derivatives, including our compound, belong to a class of bioactive heterocyclic compounds. These molecules exhibit diverse biological activities, such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial, and more. Researchers worldwide are interested in developing novel indole derivatives due to their dynamic properties and pharmacophoric relevance .
- Amides and their analogues play a crucial role in drug development. Our compound’s amide structure contributes to its chemotherapeutic profile. Amides are found in many naturally occurring compounds and can be easily synthesized through simple chemical reactions. Researchers explore their potential for creating novel compounds with therapeutic applications .
Antioxidant Activity
Bioactive Heterocyclic Compounds
Amide Derivatives
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-14-19(17-9-12-26-13-17)15(2)23(22-14)11-10-21-20(24)16(3)25-18-7-5-4-6-8-18/h4-9,12-13,16H,10-11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQIYYXTZGFUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C(C)OC2=CC=CC=C2)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide |
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